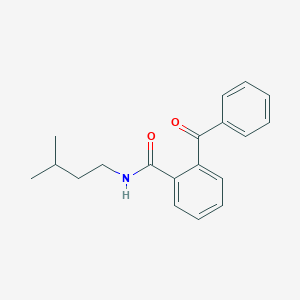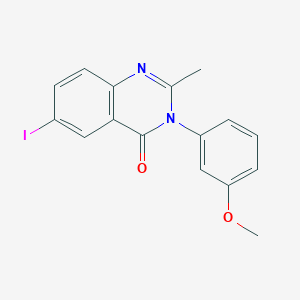
4-ethyl-N-(4-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-methyl-2-pyridinyl)benzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-methyl-2-pyridinyl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-ethyl-N-(4-methyl-2-pyridinyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-methylpyridin-2-yl)benzamide
- 4-methyl-N-(2-pyridinyl)benzamide
- 4-methyl-N-(4-methylpyridin-2-yl)carbamothioylbenzamide
Uniqueness
4-ethyl-N-(4-methyl-2-pyridinyl)benzamide stands out due to its ethyl group, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .
Properties
CAS No. |
903091-78-1 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3g/mol |
IUPAC Name |
4-ethyl-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-3-12-4-6-13(7-5-12)15(18)17-14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
GGOXZRSDJLPGBO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B485221.png)

![14-benzylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B485280.png)
![2-(4-Fluorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B485287.png)
![2-(3,4-Dimethoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B485289.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B485290.png)
![2-[2-(4-fluorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B485291.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B485292.png)
![3-benzyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B485293.png)
![3-(4-bromophenyl)-2-[(E)-2-(4-fluorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B485295.png)
![2-(4-Chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B485305.png)
![2-(4-Isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B485306.png)

![N-[4-acetyl-5-(3-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B485319.png)
